5-chloro-2-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
5-chloro-2-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonamide core substituted with a chloro and methoxy group, and a nicotinoylpiperidinylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps:
Formation of the benzenesulfonamide core: This can be achieved by sulfonation of a suitable aromatic precursor, followed by chlorination and methoxylation.
Attachment of the nicotinoylpiperidinylmethyl group: This step involves the reaction of the benzenesulfonamide intermediate with a nicotinoylpiperidine derivative under appropriate conditions, such as using a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The nitro group in the nicotinoylpiperidine moiety can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Scientific Research Applications
5-chloro-2-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The nicotinoylpiperidine moiety may interact with nicotinic acetylcholine receptors, modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxybenzenesulfonamide: Lacks the nicotinoylpiperidinylmethyl group, resulting in different biological activities.
N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide: Lacks the chloro and methoxy groups, affecting its chemical reactivity and biological properties.
Uniqueness
5-chloro-2-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4S/c1-27-17-5-4-16(20)11-18(17)28(25,26)22-12-14-6-9-23(10-7-14)19(24)15-3-2-8-21-13-15/h2-5,8,11,13-14,22H,6-7,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNJHRNPIOYGSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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